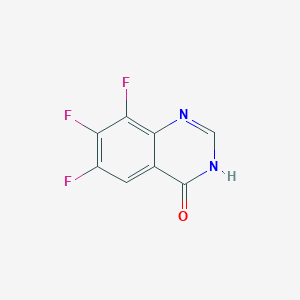
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, methoxy, and piperidinyl groups in the structure suggests potential biological activity and utility in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the fluorine atom: This step may involve electrophilic fluorination using reagents like Selectfluor.
Attachment of the methoxypropyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the piperidinyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom and methoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antibacterial or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Fluorobenzenesulfonamide: A fluorinated sulfonamide with potential biological activity.
Uniqueness
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is unique due to the combination of fluorine, methoxy, and piperidinyl groups, which may confer distinct biological properties and enhance its efficacy as a therapeutic agent.
特性
分子式 |
C15H21FN2O4S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
3-fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-8-2-5-17-23(20,21)15-10-12(16)9-13(11-15)18-6-3-14(19)4-7-18/h9-11,17H,2-8H2,1H3 |
InChIキー |
HIXIGFJNRMSOEW-UHFFFAOYSA-N |
正規SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)
![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
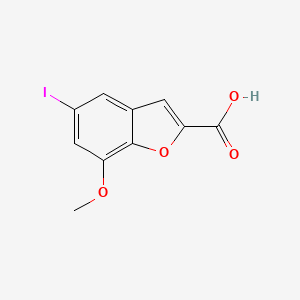
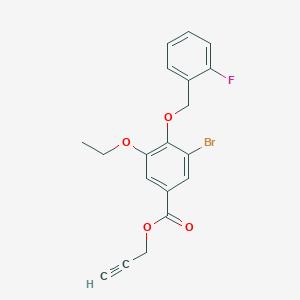
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
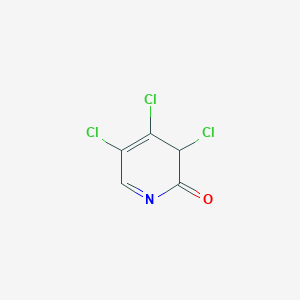
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
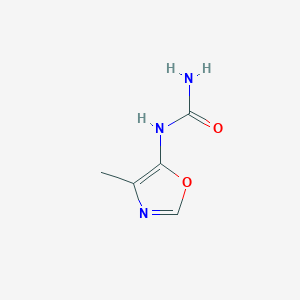
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
